6-Phenylthieno[2,3-d]pyrimidine-4-thiol
Description
Contextual Significance of Thienopyrimidine Heterocycles in Medicinal Chemistry
Thienopyrimidines are a class of heterocyclic compounds characterized by a pyrimidine (B1678525) ring fused with a thiophene (B33073) ring. nih.gov This fused scaffold has garnered significant attention in medicinal chemistry due to its structural versatility and wide spectrum of biological activities. researchgate.net As a "foundational heterocycle," it serves as a core structure for the development of new therapeutic agents. nih.gov The thieno[2,3-d]pyrimidine (B153573) isomer, in particular, is a prominent scaffold in drug discovery. nih.gov
The significance of thienopyrimidine derivatives is underscored by their diverse pharmacological properties. researchgate.net Researchers have successfully synthesized and identified thienopyrimidine-based compounds with potential applications across various therapeutic areas. researchgate.net Their intricate molecular structures allow for specific interactions with biological targets like enzymes and receptors, which is fundamental to their therapeutic effects. nih.gov The presence of this scaffold in drugs that have received FDA approval and in candidates undergoing clinical trials highlights its therapeutic potential and established safety profile. nih.gov
The broad range of biological activities demonstrated by this class of compounds has made them a subject of extensive research. These activities are often attributed to the unique chemical and pharmacological properties conferred by the fused ring system. nih.gov
Table 1: Reported Biological Activities of Thienopyrimidine Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | nih.govresearchgate.net |
| Anti-inflammatory | researchgate.netnih.gov |
| Antimicrobial (Antibacterial, Antifungal) | nih.govnih.govnih.gov |
| Antiviral | nih.govnih.govresearchgate.net |
| CNS Protective | nih.gov |
| Antiparasitic | nih.govnih.gov |
Role of Thienopyrimidines as Purine (B94841) Bioisosteres and Antimetabolites
A primary reason for the extensive biological activity of thienopyrimidines is their structural analogy to endogenous purines, such as adenine (B156593) and guanine. nih.govnih.govnih.gov Purines are fundamental building blocks for DNA and RNA, making them critical for cell replication and function. researchgate.net The thienopyrimidine scaffold is considered a bioisostere of purine, meaning it has a similar size, shape, and electron distribution, which allows it to mimic the natural purine bases. nih.govnih.gov
This structural mimicry enables thienopyrimidines to function as antimetabolites. pharmacologyeducation.org An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting an enzyme or being incorporated into essential macromolecules. researchgate.netpharmacologyeducation.org By mimicking purines, thienopyrimidine derivatives can disrupt the de novo synthesis of purine nucleotides, a pathway crucial for the proliferation of rapidly dividing cells, such as cancer cells. pharmacologyeducation.orgnih.gov For instance, certain 6-substituted thieno[2,3-d]pyrimidine antifolates have been shown to be potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key enzyme in the purine biosynthesis pathway. nih.gov
The mechanism of action for purine antimetabolites often involves several steps: intracellular activation, typically through phosphoribosylation, followed by the inhibition of enzymes in the purine synthesis pathway or incorporation into DNA and RNA, which can trigger programmed cell death. nih.govoncohemakey.com The ability of thienopyrimidines to act as fraudulent purine bases makes them powerful candidates for antimetabolite drugs, particularly in oncology. researchgate.netnih.gov
Table 2: Structural Comparison of Purine and Thieno[2,3-d]pyrimidine Cores
| Compound | Core Structure | Key Features |
|---|---|---|
| Purine | Fused pyrimidine and imidazole (B134444) rings. |
Overview of 6-Phenylthieno[2,3-d]pyrimidine-4-thiol within Thienopyrimidine Research
Within the broad family of thienopyrimidines, This compound represents a specific derivative of significant interest. This compound features a phenyl group substituted at the 6-position of the thienopyrimidine core and a thiol (-SH) group at the 4-position. Its chemical formula is C₁₂H₈N₂S₂, with a molecular weight of 244.34 g/mol . scbt.com
The synthesis of related 6-phenylthieno[2,3-d]pyrimidine structures often serves as a foundation for creating libraries of new compounds for biological screening. nih.gov For example, 4-oxo-6-phenylthieno[2,3-d]pyrimidine can be synthesized and subsequently chlorinated to produce a 4-chloro intermediate. This intermediate is a versatile precursor for synthesizing a series of 4-substituted derivatives by reacting it with various amines. nih.gov The 4-thiol moiety on the target compound suggests it can also serve as a key intermediate for further chemical modifications, allowing for the exploration of structure-activity relationships.
The research focus on specific derivatives like this compound is driven by the goal of developing more potent and selective therapeutic agents. By modifying the substituents at various positions on the thienopyrimidine scaffold, medicinal chemists can fine-tune the compound's pharmacological properties to enhance its activity against specific biological targets while potentially minimizing interactions with others.
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c15-11-9-6-10(8-4-2-1-3-5-8)16-12(9)14-7-13-11/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRXIJABAVSNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Spectrum of 6 Phenylthieno 2,3 D Pyrimidine 4 Thiol Analogues
In Vitro Enzyme Inhibition Studies
Kinase Inhibitory Activities
Thieno[2,3-d]pyrimidine (B153573) derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.
Analogues of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in oncology. A series of 4-substitutedaminothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their potential as EGFR inhibitors researchgate.net. In one study, a designed thieno[2,3-d]pyrimidine derivative, compound 5b, showed potent inhibition against both the wild-type (EGFRWT) and the T790M mutant (EGFRT790M) isoforms, with IC50 values of 37.19 nM and 204.10 nM, respectively ijacskros.com. Another derivative, compound 7a, was also identified as a promising dual inhibitor, significantly inhibiting the growth of cancer cells expressing both wild-type and mutant EGFR nih.govnih.gov. Further research has confirmed the thieno[2,3-d]pyrimidine nucleus as a promising backbone for designing potent cytotoxic leads that target EGFR researchgate.net.
| Compound | Target | IC50 (nM) | Source |
|---|---|---|---|
| Compound 5b | EGFRWT | 37.19 | ijacskros.com |
| Compound 5b | EGFRT790M | 204.10 | ijacskros.com |
| Compound 7a | Promising dual inhibitor of EGFRWT and EGFRT790M | nih.govnih.gov |
The thieno[2,3-d]pyrimidine scaffold has also been utilized to develop inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), another critical member of the ErbB family of receptor tyrosine kinases. Research efforts have focused on creating dual inhibitors that target both EGFR and HER2. A notable study synthesized several thieno[2,3-d]pyrimidine derivatives with the aim of producing a dual EGFR and HER2 tyrosine kinase inhibitor, identifying a compound designated as 'V' which showed promising activity ijacskros.com.
Protein Kinase CK2 is a serine/threonine kinase that is constitutively active and implicated in cell growth, proliferation, and suppression of apoptosis, making it a target for anticancer drug development rug.nl. A novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were synthesized and tested for their inhibitory activity against human protein kinase CK2 mdpi.com. The most active compounds identified were 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, which displayed potent inhibition with IC50 values of 0.1 µM and 0.125 µM, respectively mdpi.com. In a separate study, 4-aminothieno[2,3-d]pyrimidine derivatives were investigated as ATP-competitive CK2 inhibitors. This research yielded highly potent compounds, including 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP33), which registered an IC50 value of just 0.008 µM nih.gov.
| Compound | Target | IC50 (µM) | Source |
|---|---|---|---|
| 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP33) | Protein Kinase CK2 | 0.008 | nih.gov |
| 3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP23) | Protein Kinase CK2 | 0.01 | nih.gov |
| 3-(5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP25) | Protein Kinase CK2 | 0.065 | nih.gov |
| 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Protein Kinase CK2 | 0.1 | mdpi.com |
| 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Protein Kinase CK2 | 0.125 | mdpi.com |
The inhibitory potential of thieno[2,3-d]pyrimidine analogues extends to other kinases involved in oncogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis nih.govsemanticscholar.org. A series of 4-substituted thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as VEGFR-2 inhibitors. Among them, compounds 8b and 8e demonstrated exceptionally potent inhibitory activity with IC50 values of 5 nM and 3.9 nM, respectively semanticscholar.org. Another study identified compound 17f, which showed high activity against VEGFR-2 with an IC50 value of 0.23 µM nih.gov.
| Compound | Target | IC50 | Source |
|---|---|---|---|
| Compound 8e | VEGFR-2 | 3.9 nM | semanticscholar.org |
| Compound 8b | VEGFR-2 | 5 nM | semanticscholar.org |
| Compound 17f | VEGFR-2 | 0.23 µM | nih.gov |
Glycosidase Inhibition (e.g., α-glucosidase, β-glucuronidase)
While the thieno[2,3-d]pyrimidine scaffold is a well-established platform for developing kinase inhibitors, its potential for inhibiting glycosidase enzymes such as α-glucosidase and β-glucuronidase is not as extensively documented in the scientific literature. Current research databases show a focus on other pyrimidine-fused heterocyclic systems for α-glucosidase inhibition, but specific studies detailing the activity of 6-Phenylthieno[2,3-d]pyrimidine-4-thiol analogues against these particular glycosidases are limited. Further investigation is required to fully characterize the activity spectrum of this chemical class against these enzyme targets.
In Vitro Cellular Activity
The in vitro evaluation of this compound analogues has unveiled a broad spectrum of cellular activities, highlighting their potential in oncology and infectious disease research.
Antiproliferative Activity against Cancer Cell Lines
Derivatives of the this compound core have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. This activity is largely attributed to their ability to interfere with cellular processes crucial for cancer cell proliferation and survival.
Analogues of this compound have shown significant antiproliferative activity against breast cancer cell lines. For instance, a series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines. One of the most effective compounds exhibited an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM) against the MCF-7 cell line. mdpi.com Another study on S-alkylated thieno[2,3-d]pyrimidin-4-ones bearing carboxamide or ketonic scaffolds identified a derivative with an IC50 of 4.0 μM against MCF-7 cells, which was more potent than the doxorubicin control (6.3 μM). bue.edu.eg
Furthermore, thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole have been synthesized and evaluated for their cytotoxicity towards MDA-MB-231 and MCF-7 cell lines. nih.gov One compound, in particular, demonstrated high cytotoxicity against MDA-MB-231 cells with an IC50 of 0.029 μM after 24 hours of treatment. nih.gov This same compound was also the most toxic against MCF-7 cells, with an IC50 of 0.074 μM. nih.gov The antiproliferative potential of some 2-alkyl-4-amino-thieno[2,3-d]pyrimidines was also investigated on MCF-7 and MDA-MB-231 cells. mdpi.com One derivative was particularly toxic to MCF-7 cells with an IC50 of 13.42 μg/mL (0.045 µM). mdpi.com
The cytotoxic effects of certain thienopyrimidines were also compared with doxorubicin against the MCF-7 human breast cancer cell line. alliedacademies.org Several of the synthesized compounds, which incorporated sulfa-drug moieties, exhibited more potent anti-breast cancer activity than doxorubicin, with IC50 values ranging from 22.12 to 29.22 μM, compared to doxorubicin's IC50 of 30.40 μM. alliedacademies.org
| Compound Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 4.3 ± 0.11 µg/mL (0.013 µM) | mdpi.com |
| S-Alkylated thieno[2,3-d]pyrimidin-4-one | MCF-7 | 4.0 μM | bue.edu.eg |
| Thieno[2,3-d]pyrimidin-4(3H)-one benzimidazole derivative | MDA-MB-231 | 0.029 μM | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one benzimidazole derivative | MCF-7 | 0.074 μM | nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 13.42 μg/mL (0.045 µM) | mdpi.com |
| Thienopyrimidine with sulfa-doxine moiety | MCF-7 | 22.12 μM | alliedacademies.org |
The antiproliferative effects of this compound analogues extend to prostate cancer cells. A study focused on thieno[2,3-b]pyridine compounds, which are structurally related to thieno[2,3-d]pyrimidines, demonstrated their ability to inhibit the proliferation and motility of prostate cancer cell lines. nih.gov These compounds were found to induce G2/M arrest, multinucleation, and apoptosis in PC-3 cells. nih.gov
In another study, a series of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives were evaluated for their anticancer effects against both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines. mdpi.com The IC50 values against LNCaP cells ranged from 10.27 ± 0.14 to 109.72 ± 2.06 µM after 24 hours of incubation. mdpi.com Certain compounds showed higher selectivity towards the androgen-sensitive LNCaP cells, with IC50 values as low as 5.22 ± 0.12 µM after 48 hours. mdpi.com
| Compound Type | Cell Line | Observed Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine derivative | PC-3 | Inhibition of proliferation and motility, G2/M arrest, apoptosis | Not specified | nih.gov |
| Pyrazolylmethylene-2-thioxoimidazolidin-4-one | LNCaP | Anticancer effects | 10.27 ± 0.14 µM (24h) | mdpi.com |
| Pyrazolylmethylene-2-thioxoimidazolidin-4-one | LNCaP | Anticancer effects | 5.22 ± 0.12 µM (48h) | mdpi.com |
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their activity against colon cancer cell lines. A series of newly synthesized thieno[2,3-d]pyrimidine derivatives were evaluated for their antiproliferative effects against HT-29 (colorectal adenocarcinoma), HepG-2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.gov Several of these compounds showed moderate to significant antiproliferative activity. nih.gov
In a study of 2-oxo-3-phenylquinoxaline derivatives, which share some structural similarities with the compounds of interest, significant reductions in the viability of HCT-116 cells were observed. nih.gov One compound, in particular, displayed a potent cytotoxic effect, leading to nuclear disintegration and chromatin fragmentation, which are hallmarks of apoptosis. nih.gov The IC50 value for this compound against HCT-116 cells was 26.75 ± 3.50 μg mL−1. nih.gov
Furthermore, some thieno[3,2-d]pyrimidine (B1254671) and thienotriazolopyrimidine compounds have exhibited strong anticancer effects, comparable to doxorubicin, against HCT-116 colon carcinoma cells. ekb.eg
| Compound Type | Cell Line | Observed Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | HT-29 | Moderate to significant antiproliferative activity | Not specified | nih.gov |
| 2-Oxo-3-phenylquinoxaline derivative | HCT-116 | Cytotoxic effect, induction of apoptosis | 26.75 ± 3.50 μg mL−1 | nih.gov |
| Thieno[3,2-d]pyrimidine derivative | HCT-116 | Strong anticancer effects | Comparable to doxorubicin | ekb.eg |
The anticancer activity of thieno[2,3-d]pyrimidine derivatives is not limited to the aforementioned cell lines. Research has shown that some of these compounds exhibit broad-spectrum anticancer activity. For instance, a number of thieno[2,3-d]pyrimidine derivatives were evaluated against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). ekb.eg One of the most active compounds was 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which showed cytotoxic activity against almost all cancer cell lines tested, with a mean growth percent of 51.01%. researchgate.net The most sensitive cell line to this compound was the melanoma cell line MDA-MB-435. researchgate.net
While specific data on the A431 (epidermoid carcinoma) cell line is not prominently featured in the search results, the broad activity of these compounds across the NCI-60 panel suggests potential efficacy against a wide range of tumor types.
Antimicrobial Activities (e.g., antibacterial, antifungal)
In addition to their anticancer properties, this compound analogues have demonstrated significant antimicrobial activity. A variety of derivatives have been synthesized and tested against both bacterial and fungal strains.
A series of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their activity against four gram-positive and four gram-negative bacterial species, as well as eight fungal species. nih.gov The majority of these compounds showed excellent antimicrobial and antifungal activity, often surpassing the potency of control drugs. nih.gov One compound, bearing an m-methoxyphenyl group and an ethylenediamine side chain, was identified as a particularly potent antibacterial agent with broad-spectrum activity, showing MIC values in the range of 0.05-0.13 mM. nih.gov This was 6 to 15 times more potent than the standard drugs streptomycin and ampicillin. nih.gov
In the same study, other derivatives showed remarkable antifungal activity, being 10-15 times more potent than ketoconazole or bifonazole, with MIC values between 0.013-0.027 mM. nih.gov
Another study focused on newly synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivatives and screened them for antibacterial activity against Staphylococcus aureus, Bacillus subtilis (gram-positive), Escherichia coli, and Pseudomonas aeruginosa (gram-negative), and for antifungal activity against Candida albicans and Aspergillus niger. Certain compounds in this series exhibited good activity against the tested bacterial and fungal strains.
Furthermore, a series of novel 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-substituted phenyl/heterocyclic thieno[2,3-d] pyrimidine (B1678525) derivatives were synthesized and screened for their antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, and for antifungal activity against Candida albicans and Aspergillus flavus. Several of the synthesized compounds demonstrated good antibacterial and antifungal activity.
| Compound Type | Activity | Organisms | MIC Value | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | Antibacterial | Gram-positive and Gram-negative bacteria | 0.05-0.13 mM | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | Antifungal | Various fungal species | 0.013-0.027 mM | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good activity | |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | Antifungal | C. albicans, A. niger | Good activity | |
| 4-(Pyrazol-1-yl)-thieno[2,3-d]pyrimidine derivative | Antibacterial | B. subtilis, S. aureus, E. coli, K. pneumoniae | Good activity | |
| 4-(Pyrazol-1-yl)-thieno[2,3-d]pyrimidine derivative | Antifungal | C. albicans, A. flavus | Good activity |
Antiviral Activities
The structural resemblance of thieno[2,3-d]pyrimidines to endogenous purines makes them attractive candidates for the development of antiviral agents. researchgate.net Research has shown that derivatives of this scaffold can exhibit inhibitory effects against various viruses.
One study focused on 5,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (DNTP), which was found to target the interface between the p66 ribonuclease H (RNase H) domain and the p51 thumb of human immunodeficiency virus reverse transcriptase (HIV RT). This interaction induces a conformational change in the enzyme that is incompatible with its catalytic function. researchgate.net
However, not all thieno[2,3-d]pyrimidine derivatives show broad antiviral efficacy. An initial investigation into a series of thieno[2,3-d]pyrimidinedione derivatives found them to be inactive when tested for antiviral activity. nih.gov This highlights the importance of specific structural features for antiviral potency.
Further research into related pyrimidine analogues has identified compounds with activity against other viruses. For instance, certain 1,2,3-triazolyl nucleoside analogues featuring pyrimidine moieties demonstrated moderate activity against the influenza A (H1N1) virus, with IC₅₀ values ranging from 24.3 µM to 57.5 µM. nih.govmdpi.com Additionally, coumarin-based derivatives that incorporate a thieno[2,3-d]pyrimidine moiety are also noted for displaying diverse biological activities, including antiviral effects. mdpi.com
Table 1: Antiviral Activity of Selected Pyrimidine Analogues
| Compound Class | Virus | Target/Mechanism | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | HIV RT | p66 RNase H domain / p51 thumb interface | - | researchgate.net |
| 1,2,3-Triazolyl Nucleoside Analogues | Influenza A (H1N1) | Polymerase acidic protein (PA) of RNA-dependent RNA polymerase (RdRp) | 24.3 µM - 57.5 µM | nih.govmdpi.com |
| Thieno[2,3-d]pyrimidinediones | Not specified | Not specified | Inactive | nih.gov |
Anti-inflammatory Properties
Thieno[2,3-d]pyrimidine analogues have emerged as promising candidates for new anti-inflammatory agents. researchgate.net Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
A study involving a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema test in rats. nih.gov The compounds were found to reduce paw edema at levels comparable to the standard drug, diclofenac sodium. A key finding was their ability to decrease the concentration of prostaglandin E2 (PGE2) in the blood serum. nih.gov For example, one of the most potent compounds exhibited a 42% protection against paw edema after 3 hours and reduced PGE2 concentration to 19 pg/mL. nih.gov
The anti-inflammatory effects of other substituted pyrimidine derivatives have also been linked to the inhibition of COX enzymes. In one study, 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives showed anti-inflammatory effects similar to indomethacin in both carrageenan-induced paw edema and cotton pellet-induced granuloma assays in rats. nih.gov These compounds demonstrated stronger inhibitory effects against COX-2 than COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Similarly, derivatives of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one have been identified as potent anti-inflammatory and analgesic agents, with docking studies suggesting they bind to the active site of COX-2.
Table 2: In Vivo Anti-inflammatory Activity of Selected Thieno[2,3-d]pyrimidine Analogues
| Compound | Assay | Result | Reference |
|---|---|---|---|
| 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivative (4c) | Carrageenan-induced paw edema (Rat, 3h) | 42% inhibition | nih.gov |
| 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivative (4c) | PGE2 concentration in blood serum | Reduced to 19 pg/mL | nih.gov |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivative (8) | Carrageenan-induced paw edema (Rat) | ED₅₀ = 8.23 µM (vs. Indomethacin ED₅₀ = 9.17 µM) | nih.gov |
Antioxidant Potential
Derivatives of thieno[2,3-d]pyrimidine have been investigated for their ability to counteract oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. nih.govijpsonline.com
In one study, the antioxidant properties of eleven thieno[2,3-d]pyrimidine-4-amines and six thieno[2,3-d]pyrimidine-4-phthalimides were evaluated using a lipid peroxidation method. ceon.rs Two compounds, 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-amine and 2-(2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione, exhibited antioxidant properties with IC₅₀ values of 90 ± 4 μM and 165 ± 40 μM, respectively. The common structural feature of these active compounds was a 2-substituted pyridin-2-yl thieno[2,3-d]pyrimidine core. ceon.rs
Other studies on related pyrimidine derivatives have also shown significant antioxidant activity. Novel pyrido[2,3-d]pyrimidines were evaluated using DPPH assay and an anti-lipid peroxidation assay. While they did not interact significantly with DPPH, they were found to strongly inhibit lipid peroxidation. nih.gov Similarly, a series of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives were tested for in vitro antioxidant properties using DPPH, nitric oxide (NO), and H₂O₂ scavenging methods. Compounds with difluoro, fluoro, and chloro-fluoro groups on the benzene (B151609) rings showed good radical scavenging activity. ijpsonline.com
Table 3: Antioxidant Activity of Selected Thieno[2,3-d]pyrimidine Analogues
| Compound | Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-amine | Lipid Peroxidation Inhibition | 90 ± 4 µM | ceon.rs |
| 2-(2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione | Lipid Peroxidation Inhibition | 165 ± 40 µM | ceon.rs |
| 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidines | DPPH, NO, H₂O₂ Scavenging | Good radical scavenging activity | ijpsonline.com |
Structure Activity Relationship Sar Studies of 6 Phenylthieno 2,3 D Pyrimidine 4 Thiol Derivatives
Impact of Substitution at the 4-Position (Thiol vs. other groups)
The substituent at the 4-position of the pyrimidine (B1678525) ring is pivotal for the biological activity of thieno[2,3-d]pyrimidine (B153573) derivatives, often playing a crucial role in anchoring the molecule to its biological target. The 4-thiol group exists in tautomeric equilibrium with its thione form, providing both hydrogen bond donor and acceptor capabilities, which are critical for interactions with enzyme active sites.
However, many potent inhibitors feature bioisosteric replacements for the thiol/thione moiety, such as oxo or amino groups. For instance, a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized as selective folate receptor (FR) substrates and antitumor agents. nih.gov The 4-oxo group, like the 4-thione, can participate in key hydrogen bonding interactions. Similarly, the 4-amino group is a common feature in many kinase inhibitors, forming essential hydrogen bonds with the hinge region of the kinase domain. scielo.brresearchgate.net Studies on novel classes of 4-amino-thieno[2,3-d]pyrimidines have reported potent inhibitors of enzymes like Tie-2 receptor tyrosine kinase. nih.govresearchgate.net
Further modifications at this position involve introducing larger substituents. For example, 4-morpholinothieno[2,3-d]pyrimidine derivatives have been developed as PI3K inhibitors, where the morpholine (B109124) oxygen forms a crucial hydrogen bond with the hinge residue Val851. nih.gov Another study reported that replacing the 4-position with a 4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-} group led to potent tumor cell inhibitors. scielo.brresearchgate.net These findings underscore that while the 4-thiol group provides a valid starting point, its replacement with other hydrogen-bonding moieties like amino, oxo, or larger groups containing ether or morpholine functionalities can significantly enhance binding affinity and modulate biological activity.
Influence of the Phenyl Group at the 6-Position
Substituent Effects on the Phenyl Ring (e.g., nitrophenyl)
The electronic and steric properties of substituents on the 6-phenyl ring can drastically alter the biological activity. Research has shown that even the position of the same substituent (ortho, meta, or para) on the benzene (B151609) ring can lead to significantly different inhibitory effects. scielo.brresearchgate.net
Electron-withdrawing and electron-donating groups can modulate the electronic character of the phenyl ring, affecting its interaction with the target. In one study, a derivative with a meta-chlorophenyl group (an electron-withdrawing substituent) at the 6-position demonstrated higher cytotoxic activity against the MDA-MB-231 breast cancer cell line compared to other substituted compounds. researchgate.net Another series of potent VEGFR-2 inhibitors featured a phenylurea moiety at the 6-position, where substitutions on the terminal phenyl ring were critical. The derivative containing a 3-trifluoromethyl-4-chlorophenyl group was the most active, highlighting the benefit of strong electron-withdrawing groups. nih.gov
Furthermore, adding substituents can improve pharmacokinetic properties. In a series of FLT3 inhibitors, modification of the 6-phenyl group with a 4-(2-methylaminoethoxy) substituent not only maintained good inhibitory activity but also enhanced metabolic stability, a crucial factor for drug development. nih.gov
| Core Structure | Substituent on 6-Phenyl Ring | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | m-Chloro | Cytotoxicity (MDA-MB-231) | Higher activity compared to other substitutions. | researchgate.net |
| Thieno[2,3-d]pyrimidine | -NH-CO-NH-(3-CF₃, 4-Cl)-Ph | VEGFR-2 Inhibition (IC₅₀ = 0.23 µM) | Potent activity, comparable to the reference drug Sorafenib. | nih.gov |
| Thieno[2,3-d]pyrimidine | 4-(2-methylaminoethoxy) | FLT3 Inhibition | Good inhibitory activity with enhanced metabolic stability. | nih.gov |
Modulations on the Pyrimidine Ring (e.g., 2-position substituents)
Modifications at the 2-position of the pyrimidine ring offer another avenue to refine the pharmacological profile of 6-phenylthieno[2,3-d]pyrimidine derivatives. A variety of substituents, from small alkyl groups to larger aryl and amide moieties, have been investigated.
In some designs, a 2-amino group is considered an essential pharmacophoric element, particularly in antifolate compounds that mimic the natural pteridine (B1203161) ring system of folic acid. nih.govnih.gov In other studies, introducing alkyl groups at the 2-position influenced both potency and selectivity. For instance, when comparing 2-alkyl-4-amino-thieno[2,3-d]pyrimidines, a 2-methyl derivative showed the highest toxicity to the MCF-7 breast cancer cell line, while a derivative with a larger 2-(2-ethoxy-2-oxoethyl) group was most effective against MDA-MB-231 cells. mdpi.com
More complex substitutions have also proven effective. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines were evaluated as PI3K inhibitors, where a 3-hydroxyl group on the 2-phenyl ring resulted in good enzymatic activity. nih.gov This indicates that the 2-position can be utilized to introduce additional interaction points with the target. Furthermore, attaching thiophene-2-carboxamide or furan-2-carboxamide groups at the 2-position via an amino linker yielded compounds with significant antibacterial and antifungal activities. ijacskros.com
| Core Structure | 2-Position Substituent | 4-Position Group | Target/Activity | Reference |
|---|---|---|---|---|
| 6-substituted-thieno[2,3-d]pyrimidine | -NH₂ | =O | Antifolate/Antitumor | nih.govnih.gov |
| 5-methyl-thieno[2,3-d]pyrimidine | -CH₃ | -NH₂ | Antiproliferative (MCF-7) | mdpi.com |
| 5-methyl-thieno[2,3-d]pyrimidine | -CH₂COOEt | -NH₂ | Antiproliferative (MDA-MB-231) | mdpi.com |
| thieno[2,3-d]pyrimidine | 3-hydroxyphenyl | Morpholino | PI3Kβ/γ Inhibition | nih.gov |
| thieno[2,3-d]pyrimidine | -NH-CO-(furan/thiophene) | Substituted amino | Antibacterial/Antifungal | ijacskros.com |
Effects of Fused Heterocyclic Moieties on Biological Activity
Fusing additional heterocyclic rings to the thieno[2,3-d]pyrimidine scaffold creates more rigid, planar, and structurally complex molecules. These extended ring systems can enhance binding affinity by increasing the contact surface area with the biological target and can confer selectivity.
Several studies have explored such tetracyclic and pentacyclic systems. For example, fusing a pyran ring to the thiophene (B33073) portion of the core results in pyrano[4',3':4,5]thieno[2,3-d]pyrimidines. scielo.brresearchgate.net These compounds have demonstrated significant inhibitory effects on breast cancer cells. scielo.brresearchgate.net Similarly, the fusion of a triazine ring to the pyrimidine part of the scaffold has been reported, leading to pyrimido[5′,4′:4,5]thieno[3,2-d]triazine derivatives. researchgate.net
More elaborate fused systems have also been synthesized. In one notable example, a thieno[2,3-d]pyrimidine moiety was incorporated into a complex, fused tetracyclic system: chromeno[4,3-d]pyrazolo[3,4-b]pyridinone. mdpi.com The creation of such hybrid molecules, which combine the pharmacophoric features of multiple bioactive scaffolds, is a powerful strategy for developing novel therapeutic agents. mdpi.com These rigid, fused structures can orient key binding groups in a conformationally restricted manner, potentially leading to higher potency and selectivity. researchgate.net
Stereochemical Considerations and Conformational Effects on SAR
The three-dimensional arrangement of a molecule and its ability to adopt a specific conformation are critical for effective binding to a biological target. For thieno[2,3-d]pyrimidine derivatives, conformational flexibility, particularly of side chains, can significantly impact SAR.
For instance, benzyl-substituted derivatives of 4-amino-thieno[2,3-d]pyrimidines possess a more flexible molecular structure compared to their aryl-substituted counterparts, which may allow for more efficient contacts with receptor sites. nih.gov The binding of inhibitors is often affected by the conformational flexibility of both the ligand and the target protein. nih.gov Computational studies, such as density functional theory (DFT), can be used to determine the most stable conformers of these derivatives, providing insight into the bioactive conformation. nih.gov
Crystallographic studies of related thieno[3,2-d]pyrimidine (B1254671) inhibitors bound to their target have provided direct evidence of the binding mode and explained the observed SAR. nih.gov Such studies reveal how the molecule orients itself within the active site, for example, by adopting a flat conformation to fit between key amino acid residues. nih.gov While specific stereochemical studies on 6-phenylthieno[2,3-d]pyrimidine-4-thiol are not widely reported, the principles of conformational restriction and the spatial orientation of key functional groups remain paramount in guiding the design of potent and selective inhibitors based on this scaffold.
Mechanistic Insights into the Biological Actions of 6 Phenylthieno 2,3 D Pyrimidine 4 Thiol Analogues
Molecular Target Identification and Validation
Analogues of 6-Phenylthieno[2,3-d]pyrimidine-4-thiol have been identified as inhibitors of a diverse range of molecular targets, primarily enzymes involved in cancer progression and cell signaling. researchgate.net A significant body of research has focused on their role as kinase inhibitors. researchgate.net
Thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as potent inhibitors of several protein kinases, including:
Epidermal Growth Factor Receptor (EGFR): Several studies have reported thieno[2,3-d]pyrimidine analogues as inhibitors of both wild-type EGFR and its mutated forms, such as EGFRT790M. tandfonline.comresearchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This class of compounds has shown significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis. nih.govnih.gov
Phosphoinositide 3-kinase (PI3K): Morpholine-based thieno[2,3-d]pyrimidine derivatives have been synthesized and identified as effective anti-PI3K agents. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3): Thienopyrimidine-based compounds have demonstrated promising inhibitory profiles against FLT3, a target in acute myeloid leukemia. nih.govdrugbank.com
Beyond kinases, 6-substituted thieno[2,3-d]pyrimidine analogues have been discovered as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), key enzymes in the de novo purine (B94841) biosynthesis pathway. nih.gov Other identified targets include d-dopachrome (B1263922) tautomerase (MIF2) and phosphodiesterase 4 (PDE4). nih.govacs.orgresearchgate.net
Validation of these molecular targets is typically achieved through a combination of in vitro enzymatic assays, cellular proliferation assays against various cancer cell lines, and in silico molecular docking studies. tandfonline.comnih.govnih.govresearchgate.net For instance, the inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values against the target enzyme and cancer cell lines.
| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative (Compound 17f) | VEGFR-2 | 0.23 µM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (Compound 8e) | VEGFR-2 | 3.9 nM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (Compound 5) | FLT3 | 32.435 µM | nih.gov |
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one (Compound 15) | A549 cell line | 0.94 µM | nih.gov |
Binding Mode Analysis with Key Enzymes
Molecular docking and X-ray crystallography studies have provided detailed insights into how thieno[2,3-d]pyrimidine analogues bind to their target enzymes, revealing key interactions that are essential for their inhibitory activity.
A common feature of ATP-competitive kinase inhibitors is their interaction with the hinge region of the kinase active site. The thieno[2,3-d]pyrimidine scaffold is adept at forming critical hydrogen bonds with this region. For example, in PI3K, the morpholine (B109124) moiety often present in these analogues forms a key hydrogen bond with the backbone of Valine residues (e.g., Val851 or Val848) in the hinge. nih.gov Similarly, in VEGFR-2, the N-1 nitrogen of the fused pyrimidine (B1678525) scaffold is designed to maintain the same binding interaction with the hinge region NH. researchgate.net These hydrogen bonds mimic the interaction of the adenine (B156593) portion of ATP, effectively blocking the natural substrate from binding.
In addition to hinge binding, the substituents on the thieno[2,3-d]pyrimidine core play a crucial role by occupying and interacting with adjacent hydrophobic pockets within the enzyme's active site. The phenyl group at the 6-position, for instance, can extend into these hydrophobic regions.
Docking studies have elucidated these interactions across various targets:
MMP-13: Structure-based drug design has focused on optimizing interactions with the unique S1″ hydrophobic specificity pocket of matrix metalloproteinase-13. nih.gov
MIF2: The chlorophenyl group of one inhibitor was found to be embedded into the hydrophobic active site pocket of MIF2. nih.gov
PI3K: The thienopyrimidine ring itself can establish hydrophobic interactions with residues such as Met773. nih.gov
FLT3: Docking simulations revealed hydrophobic interactions with residues like Leu616 and Cys694. nih.gov
These hydrophobic interactions contribute significantly to the binding affinity and selectivity of the inhibitors.
| Compound Class | Target Enzyme | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine (B1254671) derivative | DNA Gyrase B | THR165, ASN46 | Hydrogen Bonding | researchgate.net |
| Thieno[3,2-d]pyrimidine derivative | DNA Gyrase B | ILE78, PRO79 | Hydrophobic | researchgate.net |
| Thieno[2,3-d]pyrimidine derivative (Compound 5d) | MIF2 | Ser50 | Hydrogen Bonding | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (Compound 5d) | MIF2 | Lys109 | Cation-π | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (Compound VIb) | PI3Kβ | Val848, Lys799, Asp931 | Hydrogen Bonding | nih.gov |
Irreversible Inhibition Mechanisms
While many thieno[2,3-d]pyrimidine analogues act as reversible inhibitors, some have been designed to function as irreversible inhibitors by forming a stable covalent bond with the target protein. This mechanism can lead to prolonged duration of action and increased potency.
The primary mechanism for irreversible inhibition by this class of compounds involves the formation of a covalent adduct with a nucleophilic cysteine residue within the target's active site. nih.gov Cysteine's thiol group is a prominent target for chemical modification due to its high nucleophilicity. nih.gov In the context of kinase inhibitors, a strategically placed electrophilic group on the inhibitor can react with a non-catalytic cysteine residue near the ATP-binding pocket. A well-known example is the cysteine residue at position 797 (Cys-797) in EGFR, which is a common target for irreversible inhibitors. While direct evidence for this compound specifically targeting these cysteines is emerging, the design of thienopyrimidine-based irreversible inhibitors often incorporates reactive moieties capable of such covalent bond formation.
The formation of the covalent bond is typically an alkylation reaction. The thieno[2,3-d]pyrimidine scaffold can be functionalized with an electrophilic "warhead," such as an acrylamide (B121943) group, which acts as a Michael acceptor. This electrophile is positioned to react with the thiol group of the cysteine residue, leading to the formation of a stable thioether bond. This process effectively and permanently blocks the enzyme's active site, leading to irreversible inhibition.
Modulation of Cellular Pathways
Thieno[2,3-d]pyrimidine derivatives, structurally analogous to this compound, are recognized as bioisosteres of quinazolines and nucleobases. nih.gov This structural similarity allows them to interact with and modulate various cellular pathways, leading to a range of biological effects, particularly concerning cell growth and signaling. nih.govresearchgate.net Research has focused on their potential as targeted therapeutic agents due to their ability to influence fundamental cellular processes. scielo.br
Effects on Cell Proliferation and Apoptosis Pathways
Analogues of this compound have demonstrated significant effects on the cellular machinery controlling cell proliferation and programmed cell death (apoptosis). Numerous studies have evaluated the antiproliferative activity of various thieno[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines.
One study synthesized a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones and tested their cytotoxic effects. nih.gov Several of these compounds were found to inhibit the proliferation of A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. nih.gov Notably, compound 15 from this series showed a particularly strong anti-proliferative effect against the A549 cell line, with an IC₅₀ value of 0.94 μM, while exhibiting no toxicity to normal human liver cells (HL-7702). nih.gov The potency of this compound was further investigated through a cell clone formation assay, which confirmed its ability to inhibit cancer cell growth. nih.gov
Further mechanistic studies using Hoechst 33258 staining revealed that the antiproliferative action of compound 15 is linked to the induction of apoptosis. nih.gov The investigation also assessed the compound's effect on apoptosis-related proteins, providing deeper insight into the specific pathways being modulated. nih.gov
Another research effort focused on a different set of thieno[2,3-d]pyrimidine derivatives, evaluating their ability to induce apoptosis in HT-29 (colon cancer) and HepG-2 (liver cancer) cell lines. nih.gov Three specific compounds, designated 5 , 7a , and 8 , induced significant early apoptosis in HT-29 cells. nih.gov Similarly, compounds 5 , 7a , 8 , and 9b led to a significant increase in apoptosis in HepG-2 cells. nih.gov Compound 5 was particularly effective, causing a notable increase in the late apoptotic cell population in both cell lines. nih.gov
The cytotoxic activity of other related compounds has also been quantified. For instance, compound 8d (5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidine) was identified as a potent inhibitor of cell proliferation across several tumor cell lines, with a significantly higher IC₅₀ value for the normal human amnion WISH cell line, suggesting a degree of selectivity for cancer cells. researchgate.net
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Compound 15 | A549 | Non-Small Cell Lung Cancer | 0.94 | nih.gov |
| Compound 8d | HUH-7 | Hepatocellular Carcinoma | 5.8 (µg/mL) | researchgate.net |
| Compound 8d | MCF-7 | Breast Cancer | 8.3 (µg/mL) | researchgate.net |
| Compound 8d | BHK | Baby Hamster Kidney | 17 (µg/mL) | researchgate.net |
| Compound 8d | WISH | Normal Human Amnion | 723 (µg/mL) | researchgate.net |
| Compound 2 | MCF-7 | Breast Cancer | 0.013 | mdpi.com |
Impact on Signaling Cascades
The biological actions of this compound analogues are frequently rooted in their ability to interfere with crucial intracellular signaling cascades that regulate cell growth, survival, and differentiation. A primary mechanism of action for many of these compounds is the inhibition of protein kinases.
Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of several receptor tyrosine kinases. For example, certain 4-amino-thieno[2,3-d]pyrimidine derivatives linked to N,N'-diaryl urea (B33335) moieties have been shown to inhibit the vascular endothelial growth factor (VEGF) receptor, specifically the kinase insert domain-containing receptor (KDR), as well as the platelet-derived growth factor (PDGF) receptor. mdpi.com The inhibition of these pathways is critical as they are heavily involved in tumor angiogenesis and cell proliferation.
Furthermore, derivatives have been reported to show high inhibitory activity against fibroblast growth factor receptor 1 (FGFR1). mdpi.com The thieno[2,3-d]pyrimidine scaffold is also recognized for its potential to suppress the epidermal growth factor receptor (EGFR), a key target in therapies for triple-negative breast cancer. scielo.br
More recently, research has uncovered new thieno[2,3-d]pyrimidine derivatives that function as phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov The PI3K signaling pathway is a central regulator of cell growth, metabolism, and survival, and its abnormal activation is a common feature in many cancers. nih.gov The discovery of thieno[2,3-d]pyrimidine-based PI3K inhibitors, such as compounds 6a and 7a , which exhibit nanomolar potency, highlights a significant mechanism through which these analogues exert their anticancer effects. nih.gov
In addition to kinase inhibition, some analogues interfere with other critical enzymes. One derivative, 6-(4-Chlorophenyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, was found to inhibit d-Dopachrome Tautomerase (D-DT or MIF2), a homologue of macrophage migration inhibitory factor (MIF), which is involved in cancer cell proliferation. nih.gov
| Compound Class/Derivative | Target Pathway/Enzyme | Biological Effect | Source |
|---|---|---|---|
| 4-amino-thieno[2,3-d]pyrimidines | VEGF/KDR, PDGF Receptor | Inhibition of signaling | mdpi.com |
| 5-Arylthieno[2,3-d]pyrimidines | FGFR1 | Inhibition of signaling | mdpi.com |
| Thieno[2,3-d]pyrimidines | EGFR | Suppression of signaling | scielo.br |
| Thieno[2,3-d]pyrimidine 6a | PI3K | Inhibition of signaling | nih.gov |
| 6-(4-Chlorophenyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | d-Dopachrome Tautomerase (MIF2) | Inhibition of enzyme activity | nih.gov |
Computational and Theoretical Studies on 6 Phenylthieno 2,3 D Pyrimidine 4 Thiol
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wum.edu.pk This method is instrumental in structure-based drug design, offering predictions on how a ligand like 6-Phenylthieno[2,3-d]pyrimidine-4-thiol might interact with a biological target, typically a protein or enzyme. wum.edu.pk
Docking simulations for thieno[2,3-d]pyrimidine (B153573) derivatives have been employed to assess their potential as inhibitors for various enzymes, including those involved in cancer pathways. wum.edu.pkmdpi.com These studies calculate the binding affinity, often expressed as a binding energy value (ΔG) in kcal/mol, which indicates the stability of the ligand-protein complex. wum.edu.pk For instance, in studies on related benzothieno[3,2-d]pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors, compounds with favorable binding energies demonstrated a strong correlation with their experimentally determined biological activity. nih.gov Docking studies on similar heterocyclic compounds targeting dipeptidyl peptidase-4 (DPP-4) have also successfully predicted binding modes. researchgate.net
The binding affinity is a critical parameter, with more negative values suggesting a more stable and potentially more potent interaction. The table below illustrates typical binding energy data obtained from such studies for analogous compounds.
| Derivative Example | Target Protein | Binding Energy (ΔG, kcal/mol) |
| AK-1 Derivative | DNA | -6.3 |
| AK-2 Derivative | DNA | -6.4 |
| AK-1 Derivative | 3ert Protein | -7.0 |
| AK-4 Derivative | 3ert Protein | -6.9 |
| Derivative 4 (antipyrine group) | mCOX-2 | -9.4 |
This table presents example data from docking studies on various thienopyrimidine derivatives to show typical binding energy values. wum.edu.pknih.gov
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand within the protein's active site. These interactions are fundamental to the molecule's biological function. Key interactions observed for thienopyrimidine scaffolds include:
Hydrogen Bonds: These are crucial for specificity and affinity. For example, the methanesulphonamide group on some derivatives forms hydrogen bonds with the hydroxyl groups of amino acid residues like Tyrosine (Tyr) or the amino group of Arginine (Arg). nih.gov
Hydrophobic Interactions: The phenyl group of the compound is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket. Studies on DPP-4 inhibitors revealed prevalent hydrophobic interactions with residues such as Trp629 and Tyr547. researchgate.net
π-π Stacking: The aromatic rings of the thienopyrimidine core and the phenyl substituent can interact with the aromatic side chains of amino acids like tyrosine, tryptophan, or phenylalanine. researchgate.net
Analysis of these interactions helps in understanding the structure-activity relationship (SAR) and guides the rational design of more potent and selective analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are performed to identify the key structural features of a series of compounds that are critical for their biological activity. mdpi.com For thieno[2,3-d]pyrimidine derivatives, 3D-QSAR analyses such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com
These models generate statistical data that correlate the physicochemical properties (steric, electrostatic, hydrophobic fields) of the molecules with their inhibitory activities. A robust QSAR model is characterized by high values for the cross-validated correlation coefficient (q²) and the determination coefficient (r²). mdpi.com For a series of thieno-pyrimidine derivatives studied as VEGFR3 inhibitors, the following statistical results were obtained: mdpi.com
| Model | q² (Cross-validated) | r² (Non-cross-validated) |
| CoMFA | 0.818 | 0.917 |
| CoMSIA | 0.801 | 0.897 |
This table shows the statistical validation parameters for 3D-QSAR models developed for a series of thieno-pyrimidine derivatives. mdpi.com
These models can generate contour maps that visualize the regions around the molecule where modifications would likely enhance or diminish activity, providing a roadmap for the synthesis of new, more potent compounds. mdpi.com
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability
Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a ligand-protein complex over time, providing insights that static docking models cannot. frontiersin.org By simulating the movements of atoms and molecules, MD can assess the conformational stability of the this compound when bound to its target. researchgate.netekb.eg
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains in a stable conformation. mdpi.com For stable complexes, protein RMSD values typically equilibrate around 2-3 Å. mdpi.com
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are stable upon ligand binding. researchgate.net
Simulations of related DPP-4 inhibitor complexes have shown that low conformational changes and stable RMSD values confirm the high stability of the complex. researchgate.net Furthermore, MD simulations can monitor the persistence of key interactions (like hydrogen bonds and hydrophobic contacts) over time, confirming their importance for stable binding. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.comnih.gov For this compound, DFT calculations can provide valuable information:
Optimized Geometry: DFT is used to determine the most stable three-dimensional structure of the molecule by finding the lowest energy conformation. mdpi.com
Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is vital for predicting how the molecule will interact with other molecules and its potential sites of metabolic reaction.
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity, which help in quantitatively assessing the molecule's reactivity. mdpi.com
These computational analyses are essential for understanding the intrinsic chemical properties of the compound, which underpin its interactions and biological activity. mdpi.com
Tautomeric Equilibrium Analysis (for the 4-thiol/4-thione tautomerism)
The this compound molecule can exist in two tautomeric forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S and N-H group). The position of this equilibrium is critical as the two tautomers can have different chemical properties, biological activities, and binding modes.
Computational methods, particularly DFT, are highly effective for studying this tautomerism. nih.gov By calculating the relative energies of both the thiol and thione forms, it is possible to predict which tautomer is more stable under different conditions (e.g., in the gas phase versus in a solvent).
For the related 2-pyrimidinethiol/2(1H)-pyrimidinethione system, DFT calculations have shown:
In the gas phase , the thiol form is predicted to be more stable than the thione form by approximately 3.41 kcal/mol. nih.gov
In an aqueous medium , the equilibrium shifts, and the thione form is predicted to be more stable than the thiol form by about 6.47 kcal/mol. nih.gov
This solvent-dependent shift is a common feature for this type of tautomerism. nih.gov The calculations can also model the transition state for the proton transfer between the two forms, revealing the energy barrier for the tautomerization process. This analysis is crucial for a complete understanding of the compound's chemical behavior in a biological environment. nih.gov
Future Directions in Research on 6 Phenylthieno 2,3 D Pyrimidine 4 Thiol
Exploration of Novel Synthetic Pathways for Diversification
The future development of 6-Phenylthieno[2,3-d]pyrimidine-4-thiol analogues hinges on the innovation of synthetic methodologies that allow for greater molecular diversity. Current synthetic routes often involve multi-step processes, beginning with foundational reactions like the Gewald reaction to construct the initial aminothiophene ring. mdpi.comresearchgate.net Subsequent steps typically include cyclization to form the pyrimidine (B1678525) ring, followed by functionalization. nih.govnih.gov
Future research will likely focus on developing more efficient and flexible synthetic strategies. This includes:
Novel Cyclization Techniques: Investigating new reagents and conditions for the cyclization of 2-acylaminothiophene-3-carboxamide derivatives could provide access to previously inaccessible analogues. nih.gov
Late-Stage Functionalization: Developing methods for the late-stage modification of the 6-phenylthieno[2,3-d]pyrimidine core would be highly advantageous. This would allow for the rapid generation of a library of derivatives from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic systems, a technique that could be further optimized for this scaffold. scielo.br
These advanced synthetic approaches will be crucial for creating a diverse chemical library, enabling a more thorough exploration of the chemical space around the 6-phenylthieno[2,3-d]pyrimidine core.
Identification of New Biological Targets and Activities
Derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold have demonstrated activity against a wide array of biological targets. This inherent promiscuity suggests that many more targets and therapeutic applications are yet to be discovered.
Initial studies have identified activities such as:
Antifungal Properties: Analogues have been synthesized and evaluated for their activity against fungi like Piricularia oryzae. nih.gov
Anticancer Activity: Numerous derivatives have shown potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), non-small cell lung (A549), prostate (PC-3), and liver (HepG-2) cancers. nih.govmdpi.com
Enzyme Inhibition: Specific targets have been identified, including key enzymes in purine (B94841) biosynthesis (GARFTase and AICARFTase), tyrosine kinases (FLT3), lipid kinases (PI3K), and d-dopachrome (B1263922) tautomerase (MIF2). mdpi.comnih.govnih.govnih.gov
Future research should aim to systematically screen this compound and its derivatives against broader panels of biological targets. High-throughput screening against large enzyme panels (kinases, proteases, etc.) and receptor arrays could uncover entirely new mechanisms of action and therapeutic indications. Investigating their potential as inhibitors of phosphodiesterase 4 (PDE4) or as modulators of inflammatory pathways could also open new avenues for drug development. researchgate.netresearchgate.net
| Target Class | Specific Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Metabolic Enzymes | GARFTase, AICARFTase | Cancer | nih.gov |
| Kinases | FLT3, PI3K | Cancer | mdpi.comnih.gov |
| Isomerases | d-Dopachrome tautomerase (MIF2) | Cancer, Inflammation | nih.gov |
| Phosphodiesterases | PDE4 (potential) | Inflammation (e.g., COPD, Asthma) | researchgate.net |
| Pathogens | Piricularia oryzae | Antifungal | nih.gov |
Development of Advanced Analogues with Improved Potency and Selectivity
A primary goal in medicinal chemistry is the iterative refinement of a lead compound to enhance its potency against the desired target while minimizing off-target effects. For this compound, this involves the strategic design and synthesis of advanced analogues.
Key strategies for future development include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of different positions on the thieno[2,3-d]pyrimidine scaffold is essential. For instance, modifying the phenyl ring at the 6-position with various aryl or heteroaryl replacements (e.g., thiophene (B33073), furan) has been shown to modulate activity and selectivity. nih.gov Similarly, substitutions at the 2- and 4-positions can drastically alter biological profiles. nih.govmdpi.com
Isosteric Replacement: Replacing the thiophene ring with other five- or six-membered heterocycles could lead to analogues with improved pharmacokinetic properties or novel biological activities. The thiophene ring itself is considered an isostere of a phenyl ring, a concept that can be further exploited. ijacskros.com
Scaffold Hopping: Computational tools can be used to identify entirely new core scaffolds that maintain the key pharmacophoric features of the 6-phenylthieno[2,3-d]pyrimidine core but possess more favorable drug-like properties. nih.gov For example, replacing the thieno[2,3-d]pyrimidine core with a pyrrolo[2,3-d]pyrimidine has been explored for other kinase inhibitors. nih.gov
Research has already shown that specific modifications can lead to significant improvements. For example, the introduction of a 3-hydroxyphenyl group at the 2-position of a related scaffold yielded a compound with potent inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov Continued efforts in rational design will be critical to producing clinical candidates.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully understand how this compound and its analogues exert their biological effects, a systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful method to achieve a holistic view of the compound's mechanism of action. nih.govnih.gov
Future research in this area should involve:
Target Engagement and Pathway Analysis: Treating cancer cells with an active analogue and subsequently performing transcriptomic (RNA-seq) and proteomic analyses can reveal which signaling pathways are perturbed. This can confirm engagement with the intended target and uncover unexpected off-target effects or downstream consequences. nih.gov
Metabolomic Profiling: As some analogues are known to inhibit enzymes in nucleotide biosynthesis, metabolomics can provide a direct readout of the metabolic impact of these compounds on cells, confirming their mechanism and identifying potential metabolic vulnerabilities that could be exploited in combination therapies. nih.gov
Biomarker Discovery: By correlating multi-omics data from a panel of cell lines with their sensitivity to a given compound, it may be possible to identify predictive biomarkers. nih.gov These biomarkers could later be used to select patient populations most likely to respond to the drug in clinical trials.
This integrated approach moves beyond simple potency measurements and provides a deep, mechanistic understanding essential for advancing a compound through preclinical and clinical development. nih.govnih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can be applied to accelerate the design and optimization of novel this compound analogues.
Future applications of AI/ML in this research area include:
Generative Models for De Novo Design: AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on known bioactive molecules to generate novel thieno[2,3-d]pyrimidine derivatives with desired properties. arxiv.org These models can explore a vast chemical space to propose structures that human chemists might not conceive.
Predictive Modeling: ML algorithms can be trained to predict the biological activity, selectivity, and ADME/PK (absorption, distribution, metabolism, excretion/pharmacokinetics) properties of virtual compounds. This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing.
Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules. This can help chemists overcome synthetic challenges and identify the most efficient ways to produce novel analogues designed by generative models.
By combining generative AI with physics-based methods like molecular docking, researchers can create powerful workflows to design potent and specific inhibitors for identified biological targets, significantly reducing the time and cost associated with traditional drug discovery. arxiv.org
Q & A
Q. How do electronic effects of the phenyl and thiol groups influence the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of the thiol group, increasing electrophilicity at C4. The phenyl ring contributes π-stacking in target binding. Frontier Molecular Orbital (FMO) analysis predicts sites for nucleophilic attack .
Q. What advanced separation techniques resolve co-eluting impurities in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
